Nickel cobalt magnesium hydroxide Nickel cobalt magnesium hydroxide
Brand Name: Vulcanchem
CAS No.: 205764-36-9
VCID: VC14037036
InChI: InChI=1S/Co.Mg.Ni.6H2O/h;;;6*1H2/q3*+2;;;;;;/p-6
SMILES:
Molecular Formula: CoH6MgNiO6
Molecular Weight: 243.98 g/mol

Nickel cobalt magnesium hydroxide

CAS No.: 205764-36-9

Cat. No.: VC14037036

Molecular Formula: CoH6MgNiO6

Molecular Weight: 243.98 g/mol

* For research use only. Not for human or veterinary use.

Nickel cobalt magnesium hydroxide - 205764-36-9

Specification

CAS No. 205764-36-9
Molecular Formula CoH6MgNiO6
Molecular Weight 243.98 g/mol
IUPAC Name magnesium;cobalt(2+);nickel(2+);hexahydroxide
Standard InChI InChI=1S/Co.Mg.Ni.6H2O/h;;;6*1H2/q3*+2;;;;;;/p-6
Standard InChI Key KRCOJSIHEMDIHM-UHFFFAOYSA-H
Canonical SMILES [OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Co+2].[Ni+2]

Introduction

Nickel cobalt magnesium hydroxide is a ternary layered double hydroxide (LDH) with the general formula Ni1abCoaMgb(OH)2mH2O\text{Ni}_{1-a-b}\text{Co}_a\text{Mg}_b(\text{OH})_2 \cdot m\text{H}_2\text{O}, where aa and bb denote the molar ratios of cobalt and magnesium, respectively . The structure consists of positively charged brucite-like layers of edge-sharing M(OH)6\text{M(OH)}_6 octahedra, with interlayer spaces occupied by water molecules and charge-balancing anions (e.g., NO3\text{NO}_3^-, SO42\text{SO}_4^{2-}) . Magnesium incorporation disrupts the electronic homogeneity of nickel-cobalt matrices, enhancing thermal stability and reducing cation mixing during electrochemical cycling .

Table 1: Key Physicochemical Properties of Nickel Cobalt Magnesium Hydroxide

PropertyValue/RangeMethodologySource
Crystallographic Density3.2–3.8 g/cm³XRD Rietveld Refinement
Decomposition Temperature220–280°C (TGA, 10°C/min)Thermogravimetric Analysis
Specific Surface Area15–35 m²/gBET Analysis
Tap Density1.8–2.2 g/cm³ASTM B527

Synthesis Methodologies

Coprecipitation with Controlled pH

The most widely adopted method involves coprecipitation of nickel, cobalt, and magnesium salts under alkaline conditions. A typical protocol from patent literature utilizes:

  • Precursors: Nickel sulfate (NiSO46H2O\text{NiSO}_4 \cdot 6\text{H}_2\text{O}), cobalt sulfate (CoSO47H2O\text{CoSO}_4 \cdot 7\text{H}_2\text{O}), and magnesium nitrate (Mg(NO3)26H2O\text{Mg(NO}_3)_2 \cdot 6\text{H}_2\text{O}) in a molar ratio of 0.6:0.2:0.2.

  • Precipitant: Sodium hydroxide (NaOH\text{NaOH}) and ammonium hydroxide (NH4OH\text{NH}_4\text{OH}) maintain pH at 11.5–12.5 to ensure simultaneous nucleation .

  • Template Agents: Microcrystalline cellulose (0.5–2 wt%) directs heterogeneous nucleation, yielding spherical particles with uniform size distribution (10–15 µm) .

Table 2: Impact of Synthesis Parameters on Product Morphology

ParameterOptimal RangeEffect on MorphologySource
pH11.0–12.5Prevents Mg(OH)₂ segregation
Temperature60–90°CEnhances crystallinity
Stirring Rate400–600 rpmReduces agglomeration

Hydrothermal Recrystallization

Post-precipitation hydrothermal treatment (150–200°C, 6–12 hrs) eliminates structural defects and improves layer stacking. Infrared spectroscopy reveals that hydrothermally treated samples exhibit sharper ν(OH)\nu(\text{OH}) bands at 3640 cm⁻¹, indicating reduced interlayer water content .

Structural and Spectroscopic Analysis

X-ray Diffraction (XRD)

The basal spacing (d003d_{003}) of NiCoMg(OH)ₓ ranges from 7.8–8.2 Å, consistent with intercalated NO3\text{NO}_3^- or SO42\text{SO}_4^{2-} anions . Magnesium doping (>10 at%) induces peak broadening in the (003) reflection due to lattice strain, as confirmed by Williamson-Hall analysis .

Vibrational Spectroscopy

  • Infrared (IR): Splitting of the ν3(NO3)\nu_3(\text{NO}_3^-) band at 1384 cm⁻¹ confirms nitrate intercalation .

  • Raman: A weak band at 450–470 cm⁻¹ corresponds to Mg–O\text{Mg–O} stretching modes, absent in binary Ni-Co hydroxides .

MaterialCapacity (mAh/g)Cycle Retention (100 cycles)Source
NiCoMg(OH)ₓ-derived NCM16592%
Conventional NCM62215585%

Electrocatalytic Water Splitting

NiCoMg(OH)ₓ nanosheets exhibit an overpotential of 290 mV at 10 mA/cm² for the oxygen evolution reaction (OER), outperforming undoped NiCo hydroxides (340 mV) . Magnesium modifies the local electron density, lowering the energy barrier for *OOH intermediate formation .

Challenges and Industrial Scalability

  • Magnesium Leaching: During acidic leaching (e.g., in battery recycling), Mg²⁰ dissolves preferentially, altering stoichiometry. Ammonium sulfate additions (0.1–0.3 M) reduce Mg loss to <5% .

  • Cost: Magnesium substitution (20 at%) increases raw material costs by ~15% compared to Ni-Co-Mn systems .

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